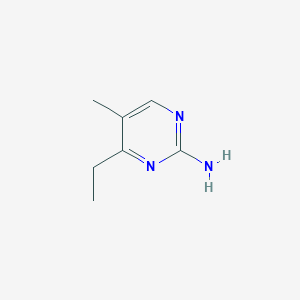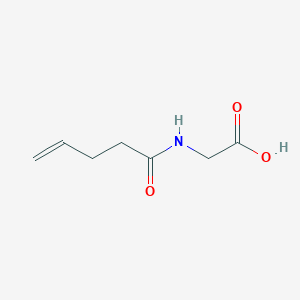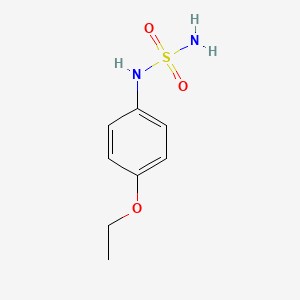
N-(4-ethoxyphenyl)aminosulfonamide
Descripción general
Descripción
N-(4-ethoxyphenyl)aminosulfonamide, also known as N-Ethoxy-PAS, is a sulfonamide derivative of 4-ethoxyphenyl amine that has been extensively studied for its diverse range of potential applications. N-Ethoxy-PAS has been used in the synthesis of several compounds, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been studied in detail.
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial-based systems for generating significant quantities of drug metabolites. This approach enables detailed structural characterization of metabolites, which is essential for understanding drug metabolism pathways and for the development of analytical standards in clinical research (Zmijewski et al., 2006).
Antimicrobial Activity
Novel 1-((4-Aminosulfonylphenyl)methyl)-5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise in combating microbial infections, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Akbari et al., 2022).
Organic Synthesis
Research into the synthesis of N-aminosulfonamides has demonstrated the effectiveness of copper-catalyzed reactions involving triethoxysilanes, sulfur dioxide, and hydrazines. This method offers a streamlined approach to producing N-aminosulfonamides, which are valuable intermediates in organic synthesis (Wang et al., 2014).
Water Treatment Technologies
Sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions. Incorporating sulfonated aromatic diamine monomers into the membrane structure enhances water flux and dye rejection capabilities, offering improvements in water treatment and purification processes (Liu et al., 2012).
Mecanismo De Acción
Target of Action
N-(4-Ethoxyphenyl)aminosulfonamide, also known as N-(4-Ethoxyphenyl)sulfuric diamide, is a type of sulfonamide drug . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including N-(4-Ethoxyphenyl)aminosulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, which is essential for the production of DNA in bacteria, sulfonamides prevent bacterial growth .
Biochemical Pathways
The action of N-(4-Ethoxyphenyl)aminosulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . By acting as a competitive antagonist of PABA, it prevents the conversion of PABA to dihydrofolic acid, a precursor to folic acid. This disruption in the pathway leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetics of N-(4-Ethoxyphenyl)aminosulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of N-(4-Ethoxyphenyl)aminosulfonamide’s action is the inhibition of folic acid synthesis, leading to a decrease in bacterial DNA synthesis . On a cellular level, this results in the inhibition of bacterial growth and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Ethoxyphenyl)aminosulfonamide. For instance, the presence of light might affect the stability of sulfonamides . Moreover, the pH of the environment can influence the ionization state of the drug, potentially affecting its absorption and distribution . .
Propiedades
IUPAC Name |
1-ethoxy-4-(sulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-2-13-8-5-3-7(4-6-8)10-14(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXJENRUALCGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1439240.png)
![3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439246.png)

![4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride](/img/structure/B1439252.png)


![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
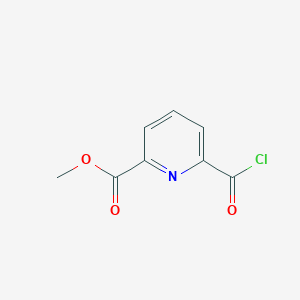
![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)
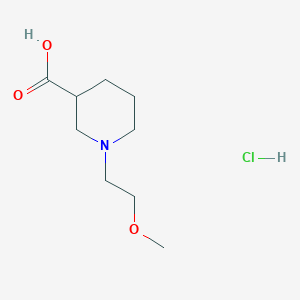
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)
